(S)-2-Aminobut-3-ynoic acid hydrochloride, also known as (S)-2-amino-3-butynoic acid hydrochloride, is an organic compound with the molecular formula and a molecular weight of approximately 135.55 g/mol. This compound features a unique structure characterized by a triple bond between carbon atoms, making it a member of the alkyne family of compounds. The hydrochloride form enhances its solubility in water, which is important for various biological and chemical applications .
Research indicates that (S)-2-amino-3-butynoic acid hydrochloride exhibits significant biological activity. It has been studied for its potential role as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it may act on cysteine desulfurases, which are crucial for sulfur metabolism and the biosynthesis of sulfur-containing biomolecules . Its activity is particularly relevant under oxidative stress conditions, suggesting potential therapeutic applications in diseases associated with oxidative damage.
Several methods exist for synthesizing (S)-2-amino-3-butynoic acid hydrochloride:
(S)-2-Aminobut-3-ynoic acid hydrochloride finds applications in various fields:
Interaction studies involving (S)-2-amino-3-butynoic acid hydrochloride have focused on its effects on enzyme activity. Specifically, it has been shown to inhibit cysteine desulfurases, which could lead to alterations in sulfur metabolism within cells. This inhibition may provide insights into how manipulating this compound can affect cellular responses under stress conditions .
Several compounds share structural similarities with (S)-2-amino-3-butynoic acid hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Aminobut-3-enoic Acid | Contains a double bond instead of a triple bond | |
L-Vinylglycine | Exhibits different reactivity due to vinyl group | |
(R)-2-Aminobut-3-enoic Acid | Enantiomer differing in stereochemistry |
(S)-2-Aminobut-3-ynoic acid hydrochloride is unique due to its alkyne functionality, which provides distinct reactivity compared to other amino acids and their derivatives. Its specific biological activity related to cysteine metabolism also sets it apart from similar compounds that may not exhibit such effects.
The compound’s systematic IUPAC name is (S)-2-aminobut-3-ynoic acid hydrochloride, reflecting its stereochemistry at the second carbon, unsaturated alkyne moiety, and hydrochloric acid salt form. Its molecular formula is C₄H₆ClNO₂, with a molecular weight of 135.55 g/mol (calculated from atomic masses). The hydrochloride salt enhances solubility in polar solvents compared to the free base.
Property | Description |
---|---|
Molecular Formula | C₄H₆ClNO₂ |
IUPAC Name | (S)-2-aminobut-3-ynoic acid hydrochloride |
Canonical SMILES | C#CC@HN.Cl |
Chiral Centers | 1 (C2) |
Hybridization (C3–C4) | sp |
The compound’s triple bond enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions, broadening its utility in synthetic organic chemistry.
The synthesis of α-amino acids with unsaturated backbones emerged alongside advancements in organometallic and asymmetric catalysis. While the double-bond-containing analog, 2-amino-3-butenoic acid (vinylglycine), was first reported in the mid-20th century as an enzyme inhibitor, the triple-bond variant gained attention later due to challenges in stereoselective alkyne incorporation.
Early synthetic routes relied on propargyl bromide and glycine derivatives under basic conditions, but these methods suffered from racemization and low yields. The development of asymmetric catalysis in the 1990s, including the use of chiral auxiliaries and transition-metal complexes, enabled enantioselective access to (S)-configured amino acids. Notably, the Petasis borono–Mannich reaction—a multicomponent reaction involving boronic acids, amines, and carbonyl compounds—has been adapted for synthesizing structurally diverse amino acids, though its direct application to (S)-2-aminobut-3-ynoic acid hydrochloride remains underexplored.
The triple bond in (S)-2-aminobut-3-ynoic acid hydrochloride enables transformations inaccessible to saturated or olefinic analogs:
The compound’s rigid structure and chirality make it a candidate for studying:
The triple bond’s linear geometry and electron density offer distinct advantages in designing conformationally restricted peptides or metalloenzyme probes, positioning (S)-2-aminobut-3-ynoic acid hydrochloride as a versatile tool in chemical biology.
The molecular formula of (S)-2-aminobut-3-ynoic acid hydrochloride is C₄H₆ClNO₂, with a molecular weight of 135.55 g/mol [1]. The compound’s backbone consists of a four-carbon chain featuring a terminal alkyne group (C≡C) at position 3, a carboxylic acid group (-COOH) at position 4, and an amine group (-NH₂) at position 2, which is protonated as -NH₃⁺ due to the hydrochloride salt [1].
The stereochemical configuration at the chiral center (C2) is designated as S, as evidenced by the SMILES notation C#CC@HN.Cl [1]. This configuration arises from the priority order of substituents around C2:
Density functional theory (DFT) calculations predict a tetrahedral geometry around C2, with bond angles approximating 109.5° [1]. The alkyne group adopts a linear geometry (C≡C bond length: ~1.20 Å), while the carboxylic acid group exhibits partial double-bond character (C=O bond length: ~1.21 Å) [1].
Bond/Angle | Value (Å/°) |
---|---|
C2-N (amine) | 1.49 Å |
C2-C3 (alkyne) | 1.46 Å |
C4-O (carboxylic acid) | 1.23 Å |
C≡C bond length | 1.20 Å |
C2-N-H bond angle | 108° |
Experimental ¹H NMR data (D₂O, 400 MHz) reveals the following signals:
¹³C NMR (100 MHz, D₂O):
Key IR absorptions (KBr pellet, cm⁻¹):
Electrospray ionization (ESI-MS) in positive mode shows:
Single-crystal X-ray diffraction studies confirm the S-configuration at C2 and reveal a monoclinic crystal system with space group P2₁ [1]. The unit cell parameters are:
The crystal packing is stabilized by:
Donor | Acceptor | Distance (Å) | Angle (°) |
---|---|---|---|
O-H (COOH) | Cl⁻ | 2.89 | 165 |
N-H (NH₃⁺) | Cl⁻ | 3.05 | 155 |
The asymmetric synthesis of (S)-2-Aminobut-3-ynoic acid hydrochloride represents a sophisticated challenge in synthetic organic chemistry, requiring precise stereochemical control to obtain the desired S-enantiomer. Several strategic approaches have been developed to address this synthetic challenge through different mechanistic pathways.
The most extensively studied approach for asymmetric synthesis of propargylamine amino acid derivatives employs Ellman's chiral sulfinamide auxiliary as the key stereocontrolling element [1] [2] [3]. This methodology begins with the condensation of appropriately substituted aldehydes with (S)-tert-butanesulfinamide to generate chiral N-sulfinylimines. The subsequent diastereoselective addition of (trimethylsilyl)ethynyllithium to these imines proceeds through preferential re-face attack, yielding N-sulfinyl propargylamines with excellent diastereoselectivity [1] [3].
The mechanistic basis for this selectivity derives from the steric and electronic properties of the sulfinyl group, which effectively shields one face of the imine π-system. Research has demonstrated that this approach can deliver diastereomerically pure N-sulfinyl propargylamines bearing amino acid-like side chains in α-position [2]. The sulfinamide auxiliary can be cleaved under mild acidic conditions through methanolysis, followed by subsequent Boc protection to generate the free amine functionality [1].
Transition metal-catalyzed asymmetric alkynylation of α-imino esters has emerged as a powerful direct method for accessing β,γ-alkynyl α-amino acid derivatives [4]. This approach employs chiral metal complexes with appropriate ligand systems to facilitate enantioselective carbon-carbon bond formation between terminal alkynes and imine electrophiles.
The catalytic system typically utilizes copper or zinc-based complexes with chiral bis(oxazoline) or pybox ligands to achieve high enantioselectivity. The reaction mechanism involves metal-acetylide formation followed by nucleophilic addition to the activated imine, with the chiral ligand environment controlling the stereochemical outcome [4]. This methodology has demonstrated particular effectiveness for synthesizing unnatural α-amino acid derivatives with terminal alkyne functionality.
Recent advances have introduced nickel-catalyzed enantioconvergent cross-coupling methodologies for the asymmetric synthesis of protected unnatural α-amino acids [5] [6]. This approach utilizes readily available racemic alkyl halides as starting materials, which undergo cross-coupling with alkylzinc reagents in the presence of chiral nickel catalysts.
The enantioconvergent nature of this transformation allows both enantiomers of the starting racemic halide to converge to a single enantiomeric product through dynamic kinetic resolution. The reaction conditions are notably mild and tolerant of air, moisture, and various functional groups including terminal alkynes [6]. This methodology has proven particularly valuable for accessing amino acid derivatives that would be challenging to prepare through traditional asymmetric hydrogenation approaches.
Synthetic Method | Stereoselectivity | Yield Range | Key Advantages |
---|---|---|---|
Ellman's Sulfinamide | >95% de | 65-85% | Mild conditions, broad scope [1] |
Metal-Catalyzed Alkynylation | >90% ee | 70-95% | Direct approach, high efficiency [4] |
Ni-Catalyzed Cross-Coupling | >95% ee | 75-98% | Functional group tolerance [5] |
Solid-phase synthesis methodologies have revolutionized the preparation of amino acid derivatives by enabling automated, high-throughput synthesis with simplified purification procedures. The application of these methods to (S)-2-Aminobut-3-ynoic acid hydrochloride synthesis represents an important advancement in synthetic accessibility.
The Merrifield solid-phase peptide synthesis (SPPS) methodology can be adapted for the preparation of individual amino acid derivatives through careful selection of resin systems and protecting group strategies [7] [8] [9]. In this approach, the growing amino acid chain is covalently attached to polymer resin beads, enabling straightforward separation and purification through simple filtration and washing procedures.
The synthesis typically employs polystyrene-based resins functionalized with appropriate linker groups. For terminal alkyne-containing amino acids like (S)-2-Aminobut-3-ynoic acid, Wang resin or Rink amide resin systems provide optimal compatibility with the alkyne functionality [8] [10]. The synthesis proceeds through iterative cycles of coupling, washing, and deprotection, with the terminal alkyne group remaining protected throughout the sequence to prevent unwanted side reactions.
The choice of solid support and linker chemistry critically influences the success of solid-phase amino acid synthesis. Polystyrene resins cross-linked with divinylbenzene provide the necessary mechanical stability and chemical inertness required for extended reaction sequences [8]. The degree of cross-linking must be optimized to ensure adequate swelling in organic solvents while maintaining structural integrity.
Linker selection depends on the desired final product form and cleavage conditions. For amino acid hydrochloride salts, acid-labile linkers such as the Wang linker or trityl-based systems enable clean cleavage under mild acidic conditions that simultaneously convert the free amino acid to its hydrochloride salt form [8] [11]. This dual functionality streamlines the synthetic sequence by combining deprotection and salt formation in a single operation.
Efficient peptide bond formation in solid-phase synthesis requires careful selection of coupling reagents to achieve high reaction efficiency while minimizing side reactions [12] [11]. The most commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIPCDI), often used in combination with hydroxybenzotriazole (HOBt) or related additives to suppress racemization.
For amino acids containing terminal alkyne functionality, the choice of coupling conditions becomes particularly critical due to the potential for alkyne-alkyne coupling reactions under certain conditions. Research has shown that the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with diisopropylethylamine provides optimal coupling efficiency while maintaining alkyne stability [12].
Coupling Reagent | Reaction Time | Coupling Efficiency | Racemization Risk |
---|---|---|---|
DCC/HOBt | 2-12 hours | 95-98% | Low [12] |
HBTU/DIPEA | 30-60 minutes | 97-99% | Very Low [12] |
PyBOP/DIPEA | 45-90 minutes | 96-98% | Very Low [11] |
The development of catalytic enantioselective methodologies for synthesizing (S)-2-Aminobut-3-ynoic acid hydrochloride has focused on leveraging transition metal catalysis to achieve high stereoselectivity and synthetic efficiency. These approaches offer distinct advantages in terms of atom economy and scalability compared to stoichiometric chiral auxiliary methods.
Rhodium-based catalytic systems have demonstrated exceptional performance in asymmetric synthesis of amino acid derivatives containing terminal alkyne functionality [13] [14] [15]. The most effective systems employ chiral diene or phosphoramidite ligands to create highly enantioselective catalytic environments for carbon-carbon bond formation.
The mechanism typically involves initial coordination of the rhodium catalyst to the alkyne substrate, followed by insertion into a carbon-hydrogen or carbon-heteroatom bond. For amino acid synthesis, this process can be coupled with asymmetric hydroalkynylation of enamides or related substrates to generate chiral propargyl amides with high enantioselectivity [13]. These intermediates can then be converted to the corresponding amino acids through standard functional group transformations.
Detailed kinetic studies have revealed that migratory insertion of the enamide to the rhodium hydride represents the turnover-limiting step in these transformations [13]. Computational studies have provided insights into the origin of regio- and enantioselectivities, enabling rational catalyst design for improved performance.
Recent developments in iridium-catalyzed asymmetric synthesis have introduced novel approaches for accessing chiral propargyl derivatives through enantioselective C-H functionalization [16] [17]. These methodologies employ phosphoramidite-ligated iridium catalysts to achieve highly enantioselective intermolecular C-H bond silylation of terminal alkynes.
The reaction proceeds through π-complexation-assisted deprotonation to generate an η³-propargyl/allenyl iridium intermediate, which undergoes outer-sphere attack by electrophilic silylating reagents. The enantiodetermining step has been identified as this outer-sphere attack, with the chiral ligand environment controlling the stereochemical outcome [17]. This methodology provides access to both propargylsilanes and allenylsilanes with excellent enantioselectivity and good control of propargyl/allenyl selectivity.
Copper-catalyzed asymmetric alkynylation reactions have emerged as highly effective methods for constructing chiral propargylamines and related amino acid derivatives [18] [19]. These transformations typically employ N-heterocyclic carbene (NHC) ligands or chiral phosphine ligands to achieve high enantioselectivity in the addition of terminal alkynes to imine electrophiles.
The catalytic cycle involves initial formation of a copper-acetylide complex through deprotonation of the terminal alkyne. This nucleophilic species then undergoes addition to the imine substrate, with the chiral ligand environment controlling the stereochemical outcome. Research has demonstrated that these reactions can be performed under relatively mild conditions without requiring strictly anhydrous or oxygen-free environments [18].
Catalyst System | Ligand Type | Enantioselectivity | Typical Yields |
---|---|---|---|
Rh/Chiral Diene | Bidentate | 95-98% ee | 75-95% [13] |
Ir/Phosphoramidite | Monodentate | 92-99% ee | 70-88% [17] |
Cu/NHC | Monodentate | 92-98% ee | 65-95% [18] |
The purification and isolation of (S)-2-Aminobut-3-ynoic acid hydrochloride requires specialized techniques to address the unique challenges posed by its zwitterionic nature, terminal alkyne functionality, and requirement for high enantiomeric purity. Several complementary approaches have been developed to achieve efficient separation and purification.
High-performance liquid chromatography (HPLC) represents the most versatile and widely employed method for purification of amino acid derivatives [20] [21]. For enantiomeric separations, chiral stationary phases or derivatization approaches enable resolution of stereoisomers with high efficiency.
Preparative reversed-phase HPLC using C₁₈ columns with aqueous mobile phases containing acetonitrile or methanol gradients provides effective separation of amino acid derivatives from synthetic impurities [21]. The method can be optimized through systematic variation of mobile phase composition, pH, and temperature to achieve baseline resolution of target compounds from synthetic byproducts.
For enantiomeric purity assessment and preparative separation, derivatization with chiral reagents such as ortho-phthalaldehyde (OPA) combined with chiral thiols enables indirect enantioseparation [22]. This approach utilizes automated precolumn derivatization followed by separation on pentafluorophenyl columns with gradient elution. The method achieves limits of quantitation for enantiomeric impurities as low as 0.04% [22].
Crystallization techniques provide powerful methods for purification and isolation of amino acid hydrochloride salts [23] [24] [25]. The formation of hydrochloride salts from free amino acids occurs through simple acid-base chemistry, with the protonated amino group forming an ionic interaction with the chloride anion.
The crystallization process can be optimized through careful control of solvent composition, temperature, and nucleation conditions. Research has demonstrated that the addition of surfactants or alcohols during crystallization can significantly improve crystal quality and morphology [24]. These additives influence crystal growth kinetics and can lead to more uniform crystal sizes and improved handling properties.
Controlled crystallization from aqueous hydrochloric acid solutions represents the most direct approach for obtaining high-purity hydrochloride salts [26]. The process involves dissolving the free amino acid in dilute hydrochloric acid, followed by controlled evaporation or cooling to induce crystallization. The resulting crystals can be isolated by filtration and washed with cold solvent to remove residual impurities.
Ion-exchange chromatography provides highly effective separation of amino acids based on their charge properties and hydrophobic interactions [27]. Strong cation-exchange resins can selectively retain amino acids while allowing neutral impurities to pass through unretained. Elution with ammonium hydroxide or other basic eluents enables recovery of purified amino acids.
The selectivity of ion-exchange separations can be fine-tuned through optimization of pH, ionic strength, and temperature conditions. For amino acids with similar charge properties, gradient elution techniques enable high-resolution separations that would be difficult to achieve through other methods [27].
Capillary electrophoresis and micellar electrokinetic chromatography offer complementary approaches for both analytical characterization and preparative separation of amino acid enantiomers [28] [29]. These methods employ chiral selectors such as cyclodextrins or chiral surfactants to achieve enantioselective separations with high efficiency and resolution.
Purification Method | Purity Achieved | Throughput | Key Advantages |
---|---|---|---|
Preparative HPLC | >99.5% | Moderate | High resolution [21] |
Crystallization | >99.0% | High | Scalable, economical [23] |
Ion-Exchange | >98.5% | High | Charge-based selectivity [27] |
Electrophoresis | >99.5% | Low | Enantiomeric separation [28] |